molecular formula C11H12ClNO3 B6258738 2-[(3-chlorophenyl)formamido]butanoic acid CAS No. 1104485-78-0

2-[(3-chlorophenyl)formamido]butanoic acid

Cat. No.: B6258738
CAS No.: 1104485-78-0
M. Wt: 241.7
InChI Key:
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Description

2-[(3-chlorophenyl)formamido]butanoic acid is a synthetic compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)formamido]butanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with L-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)formamido]butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)formamido]butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromophenyl)formamido]butanoic acid
  • 2-[(3-fluorophenyl)formamido]butanoic acid
  • 2-[(3-methylphenyl)formamido]butanoic acid

Uniqueness

2-[(3-chlorophenyl)formamido]butanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1104485-78-0

Molecular Formula

C11H12ClNO3

Molecular Weight

241.7

Purity

91

Origin of Product

United States

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